Ethyl (3-isopropylbenzoyl)acetate

Description

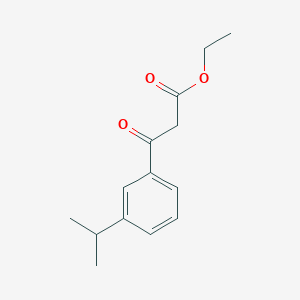

Ethyl (3-isopropylbenzoyl)acetate (CAS 114590-68-0) is a β-keto ester characterized by a 3-isopropyl-substituted benzoyl group attached to an ethyl acetate backbone. Its molecular formula is C₁₄H₁₈O₄, with a molecular weight of 250.29 g/mol . Key physical properties include a density of 1.081 g/cm³, a boiling point of 332.1°C, and a pKa of 10.44, reflecting its moderate acidity . As a β-keto ester, it serves as a versatile intermediate in organic synthesis, particularly in the formation of heterocycles and via condensation reactions.

Properties

IUPAC Name |

ethyl 3-oxo-3-(3-propan-2-ylphenyl)propanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18O3/c1-4-17-14(16)9-13(15)12-7-5-6-11(8-12)10(2)3/h5-8,10H,4,9H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWSUFQHISQQOJK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(=O)C1=CC=CC(=C1)C(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (3-isopropylbenzoyl)acetate typically involves the esterification of 3-isopropylbenzoic acid with ethyl acetate in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion. The reaction can be represented as follows:

3-isopropylbenzoic acid+ethyl acetateacid catalystethyl (3-isopropylbenzoyl)acetate+water

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of solid acid catalysts, such as zeolites, can also be employed to facilitate the esterification process.

Chemical Reactions Analysis

Types of Reactions

Ethyl (3-isopropylbenzoyl)acetate undergoes various chemical reactions, including:

Hydrolysis: In the presence of an acid or base, the ester can be hydrolyzed to yield 3-isopropylbenzoic acid and ethanol.

Reduction: Using reducing agents like lithium aluminum hydride, the ester can be reduced to the corresponding alcohol.

Substitution: The benzoyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions with water.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Electrophiles like nitric acid for nitration or halogens for halogenation.

Major Products Formed

Hydrolysis: 3-isopropylbenzoic acid and ethanol.

Reduction: 3-isopropylbenzyl alcohol.

Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Organic Synthesis

Applications in Heterocyclic Chemistry:

Ethyl (3-isopropylbenzoyl)acetate is utilized as a precursor in the synthesis of various heterocyclic compounds. It serves as a building block for creating thiophene, pyran, and pyridine derivatives through cyclization reactions. Such transformations are valuable in developing pharmaceuticals due to the biological activity of these heterocycles .

Reactivity:

The compound's reactivity allows it to participate in various chemical reactions such as nucleophilic substitutions and electrophilic aromatic substitutions. This versatility makes it a useful intermediate in synthetic organic chemistry.

Pharmaceutical Applications

Drug Development:

In pharmaceutical chemistry, this compound is explored for its potential as an intermediate in the synthesis of bioactive compounds. Its derivatives have shown promise in developing new therapeutic agents, particularly in treating infections and other diseases .

Case Study:

A notable case study highlighted the use of this compound in synthesizing a series of novel compounds that exhibited antimicrobial properties. The research demonstrated that modifications to the ester group could enhance biological activity, leading to promising candidates for further development.

Material Science

Use in Coatings:

In material science, this compound can be used as a component in coatings and adhesives due to its solvent properties. It helps improve the adhesion and durability of coatings applied to various substrates, including metals and plastics.

Table 1: Comparison of Solvent Properties

| Property | This compound | Ethyl Acetate |

|---|---|---|

| Boiling Point (°C) | 210 | 77 |

| Density (g/cm³) | 1.03 | 0.897 |

| Solubility | Miscible with organic solvents | Miscible with water |

| Viscosity | Moderate | Low |

Environmental Impact

The production processes involving this compound are considered environmentally friendly compared to traditional methods. Research has shown that using advanced catalytic processes can significantly reduce waste generation and energy consumption during synthesis .

Mechanism of Action

The mechanism of action of ethyl (3-isopropylbenzoyl)acetate largely depends on its interaction with biological targets. For instance, its antimicrobial activity may involve disrupting bacterial cell membranes, leading to cell lysis. The exact molecular targets and pathways can vary based on the specific application and biological system under study.

Comparison with Similar Compounds

Structural and Substituent Effects

Ethyl (3-isopropylbenzoyl)acetate belongs to a broader class of benzoyl-substituted β-keto esters. Key structural analogs include:

| Compound Name | CAS Number | Molecular Formula | Substituent (Position) | Substituent Type | Molecular Weight (g/mol) |

|---|---|---|---|---|---|

| Ethyl benzoylacetate | 94-02-0 | C₁₁H₁₂O₃ | None (plain benzoyl) | Reference compound | 192.21 |

| Ethyl (3-trifluoromethylbenzoyl)acetate | - | C₁₂H₁₁F₃O₃ | -CF₃ (3-position) | Electron-withdrawing | 260.21 (calculated) |

| Ethyl (2-chlorobenzoyl)acetate | - | C₁₁H₁₁ClO₃ | -Cl (2-position) | Electron-withdrawing | 226.66 (calculated) |

| Ethyl (4-methylbenzoyl)acetate | - | C₁₂H₁₄O₃ | -CH₃ (4-position) | Electron-donating | 206.24 (calculated) |

| Ethyl (3-methoxybenzoyl)acetate | 27834-99-7 | C₁₂H₁₄O₄ | -OCH₃ (3-position) | Electron-donating | 222.24 (calculated) |

Key Observations :

- Electron-donating groups (e.g., -CH₃, -OCH₃, -iPr) increase electron density on the aromatic ring, enhancing reactivity toward electrophilic substitution.

- Electron-withdrawing groups (e.g., -CF₃, -Cl) deactivate the ring, directing electrophilic attacks to meta/para positions. The -CF₃ group also increases thermal stability due to strong C-F bonds .

Physicochemical Properties

| Compound Name | Boiling Point (°C) | Density (g/cm³) | pKa |

|---|---|---|---|

| This compound | 332.1 | 1.081 | 10.44 |

| Ethyl benzoylacetate | ~300 (estimated) | ~1.15 (estimated) | ~9.5–10.5 |

| Ethyl (3-trifluoromethylbenzoyl)acetate | N/A | N/A | ~8–9 (estimated) |

| Ethyl (4-methylbenzoyl)acetate | ~310 (estimated) | ~1.10 (estimated) | ~10–11 |

Notes:

- The isopropyl group contributes to a higher boiling point (332.1°C) compared to smaller substituents (e.g., -CH₃ or -OCH₃) due to increased molecular weight and van der Waals interactions .

- Density correlates with substituent polarity. The trifluoromethyl derivative likely has a higher density than the isopropyl analog, but experimental data is unavailable .

Biological Activity

Ethyl (3-isopropylbenzoyl)acetate is a compound that has garnered attention for its diverse biological activities. This article presents a comprehensive overview of its biological properties, including antimicrobial, anti-inflammatory, and potential therapeutic effects. The findings are supported by various studies and data tables that highlight the compound's efficacy in different biological contexts.

Chemical Structure and Properties

This compound, with the molecular formula C13H16O3, belongs to the class of aromatic esters. Its structure features an isopropyl group attached to a benzoyl moiety, which is linked to an ethyl acetate group. This unique configuration contributes to its biological activity.

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of this compound. In vitro tests revealed that the compound exhibits significant inhibitory effects against various bacterial strains.

| Microbial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | ≤ 5% |

| Escherichia coli | ≤ 5% |

| Pseudomonas aeruginosa | ≤ 5% |

| Candida albicans | ≤ 5% |

These results indicate that this compound can effectively combat microbial growth, making it a potential candidate for use in antimicrobial formulations .

Anti-inflammatory Activity

The anti-inflammatory effects of this compound have also been documented. In a study assessing various derivatives of benzoyl compounds, this compound demonstrated notable anti-inflammatory activity comparable to standard anti-inflammatory drugs. The mechanism of action appears to involve the inhibition of pro-inflammatory cytokines and mediators, which are crucial in the inflammatory response .

Case Studies and Research Findings

- Case Study on Antimicrobial Efficacy : A recent study evaluated the efficacy of this compound in cosmetic products. The results showed that formulations containing more than 5% of this compound significantly reduced microbial counts in skin applications, suggesting its utility in preventing infections associated with cosmetic use .

- Research on Anti-inflammatory Properties : Another investigation focused on the compound's ability to modulate inflammatory pathways. This compound was found to decrease levels of TNF-alpha and IL-6 in cell cultures, indicating its potential as an anti-inflammatory agent .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features. Modifications to the benzoyl moiety or variations in the alkyl groups can enhance or diminish its biological effects. For instance, increasing the size or branching of substituents on the benzene ring may improve antimicrobial potency while maintaining low toxicity levels .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.